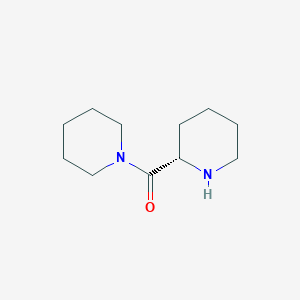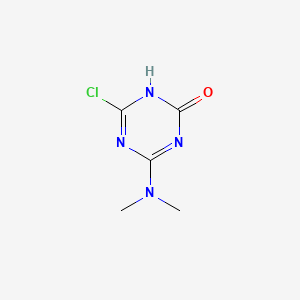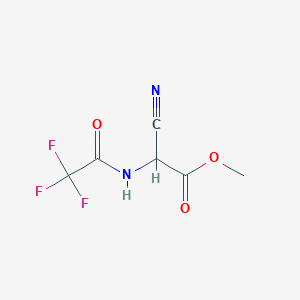
Methyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate is a chemical compound that belongs to the class of cyanoacetamides It is characterized by the presence of a cyano group (–CN) and a trifluoroacetamido group (–CF3CONH–) attached to the same carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate can be achieved through the cyanoacetylation of amines. One common method involves the reaction of methyl cyanoacetate with 2,2,2-trifluoroacetamide under solvent-free conditions at room temperature . Another approach involves stirring the reactants at elevated temperatures, such as 70°C, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate undergoes various chemical reactions, including:
Substitution Reactions: The active hydrogen on the cyano group can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol. Reaction conditions often involve moderate temperatures and stirring to ensure complete reaction .
Major Products
The major products formed from these reactions include a variety of heterocyclic compounds, which are of interest for their potential biological activities .
Wissenschaftliche Forschungsanwendungen
Methyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate has several scientific research applications:
Wirkmechanismus
The mechanism of action of methyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate involves its ability to participate in nucleophilic substitution and condensation reactions. The cyano and trifluoroacetamido groups provide reactive sites that facilitate these reactions, leading to the formation of various biologically active compounds . The molecular targets and pathways involved depend on the specific derivatives and their intended applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl cyanoacetate: A simpler analog without the trifluoroacetamido group, used in similar synthetic applications.
2,2,2-Trifluoroacetamide: Lacks the cyano group but shares the trifluoroacetamido functionality.
Uniqueness
Methyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate is unique due to the presence of both the cyano and trifluoroacetamido groups, which confer distinct reactivity and potential biological activities. This combination makes it a versatile intermediate in organic synthesis and drug discovery .
Eigenschaften
Molekularformel |
C6H5F3N2O3 |
|---|---|
Molekulargewicht |
210.11 g/mol |
IUPAC-Name |
methyl 2-cyano-2-[(2,2,2-trifluoroacetyl)amino]acetate |
InChI |
InChI=1S/C6H5F3N2O3/c1-14-4(12)3(2-10)11-5(13)6(7,8)9/h3H,1H3,(H,11,13) |
InChI-Schlüssel |
GMWDDZUTKNGQEB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C#N)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(3-(9H-Fluoren-9-ylidene)prop-1-en-1-yl)-7H-dibenzo[c,g]fluorene](/img/structure/B13145824.png)
![(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]-(4-methyl-2-oxochromen-7-yl)amino]-3-(4-hydroxyphenyl)propanamide](/img/structure/B13145832.png)
![1-Amino-4-[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13145833.png)

![N-(2,3,4-Trifluorophenyl)-2-({[(2,3,4-trifluorophenyl)carbamoyl]methyl}amino)acetamide](/img/structure/B13145855.png)
![3,3'-([2,2'-Bipyridine]-4,4'-diyl)bis(2-cyanoacrylic acid)](/img/structure/B13145857.png)
![2-Buten-1-amine, 3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13145861.png)
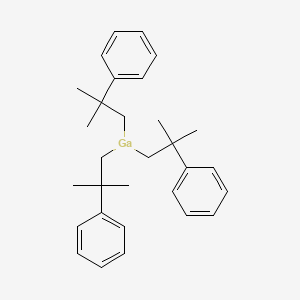
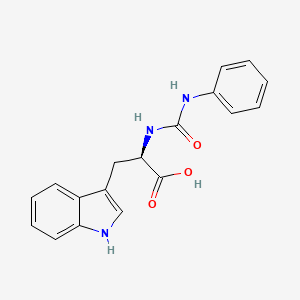

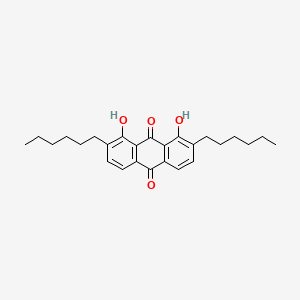
![3-[4,6-Bis(trifluoromethyl)pyridin-2-yl]propan-1-amine;hydrochloride](/img/structure/B13145880.png)
